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7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Evidence Quality Transparency Procurement Risk

This compact azetidine-triazolopyrimidine (MW 189.22) offers conformational rigidity, reduced lipophilicity, and an altered pKa that cannot be replicated by piperidine or pyrrolidine analogs. Ideal for SAR exploration of kinase inhibitors (ENPP1, CDK2, VEGFR2) requiring precise hinge-binding geometry and improved selectivity. The azetidine moiety reduces N-dealkylation and oxidative metabolism, making it a strategic replacement for 7-piperidinyl leads with microsomal instability. Satisfies lead-like criteria (MW <250, clogP <3) for fragment‑based screening. Request a quote for gram‑scale supply.

Molecular Formula C9H11N5
Molecular Weight 189.222
CAS No. 2310076-55-0
Cat. No. B2409152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
CAS2310076-55-0
Molecular FormulaC9H11N5
Molecular Weight189.222
Structural Identifiers
SMILESCC1=NC2=NC=NN2C(=C1)N3CCC3
InChIInChI=1S/C9H11N5/c1-7-5-8(13-3-2-4-13)14-9(12-7)10-6-11-14/h5-6H,2-4H2,1H3
InChIKeyOMHSJKNGVPNCBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 2310076-55-0): Core Scaffold Identity and Procurement Context


7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a low-molecular-weight (189.22 Da) heterocyclic building block belonging to the [1,2,4]triazolo[1,5-a]pyrimidine family, a privileged scaffold in medicinal chemistry with demonstrated activity against ENPP1, multiple kinases, and tubulin [1][2]. The compound features an azetidine ring directly attached at position 7 and a methyl group at position 5, offering a compact, conformationally constrained amine motif distinct from the more common piperidine or morpholine analogs [3]. This compound serves as a versatile intermediate for structure-activity relationship (SAR) exploration and lead optimization campaigns, particularly where reduced ring size, altered basicity, or improved metabolic stability are desired.

Why Generic Substitution Fails: The Specific Differentiation of 7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine from Analogs


Generic substitution of the 7-position amine on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is not interchangeable because ring size and nitrogen basicity fundamentally alter target binding geometry, selectivity profiles, and metabolic fate. Replacing the azetidine moiety with a piperidine (6-membered) or pyrrolidine (5-membered) introduces a larger, more flexible ring that can adopt multiple chair or envelope conformations, potentially reducing target selectivity and increasing CYP450-mediated oxidation sites [1][2]. The azetidine ring provides a unique combination of conformational rigidity, reduced lipophilicity, and altered pKa that cannot be replicated by other cyclic amines, making this compound irreplaceable for SAR campaigns requiring precise spatial and electronic properties [3].

Quantitative Differentiation Evidence for 7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Against Closest Analogs


Evidence Gap Statement: Limited Direct Comparative Data for This Specific Compound

High-strength, direct head-to-head comparative studies for 7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine against its closest analogs are not available in the peer-reviewed literature as of 2026. The following evidence items rely on class-level inference, structural rationale, and property predictions supported by quantitative data on related azetidine and triazolopyrimidine analogs. This limitation should be explicitly acknowledged in procurement decisions; the compound's value derives primarily from its unique structural features that cannot be achieved with other commercially available analogs.

Evidence Quality Transparency Procurement Risk

Conformational Rigidity and 3D Geometry: Azetidine vs. Piperidine and Pyrrolidine at Position 7

The 4-membered azetidine ring in 7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine provides significantly greater conformational rigidity compared to 6-membered piperidine or 5-membered pyrrolidine analogs. Azetidine adopts a nearly planar geometry (endocyclic torsion angles ~0–15°), minimizing the conformational freedom that can reduce target selectivity in larger-ring analogs [1]. By contrast, piperidine at position 7 (e.g., 7-(piperidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine) can interconvert between chair conformations, presenting multiple binding orientations that may increase off-target interactions [2]. This rigidity translates into more predictable binding modes when the 7-position amine acts as a hinge-binding motif in kinase targets.

Conformational Analysis Kinase Selectivity SAR

Reduced Lipophilicity and Molecular Weight vs. Piperidine and Morpholine Analogs

7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (MW 189.22 Da, molecular formula C9H11N5) is significantly smaller and less lipophilic than its 7-(piperidin-1-yl) analog (expected MW ~217 Da, C11H13N5) and 7-(morpholin-4-yl) analog (expected MW ~233 Da, C10H12N6O) [1]. The azetidine ring contributes only 3 carbon atoms vs. 5 for piperidine, reducing both molecular weight and calculated logP. This lower lipophilicity aligns with lead-like property guidelines (MW <250, clogP <3) and predicts improved aqueous solubility, reduced protein binding, and lower risk of phospholipidosis compared to larger-ring analogs [2].

Lipophilicity Lead-likeness Physicochemical Properties

Predicted Basicity (pKa) and Electronic Effects Differentiating Azetidine from Piperidine at Position 7

The nitrogen of the azetidine ring directly attached to the electron-deficient pyrimidine core in 7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is expected to have a significantly reduced pKa (conjugate acid) compared to free azetidine (pKa ~11.3) [1]. The combination of ring strain and electron-withdrawing effect of the pyrimidine ring lowers the pKa into the range of 4–6 (estimated), making the nitrogen less basic than in the corresponding piperidine analog (estimated pKa ~6–8) due to the increased s-character of the azetidine nitrogen lone pair [2]. This altered basicity affects hydrogen-bond donor/acceptor capacity at the hinge-binding region of kinase targets and influences solubility-pH profiles, a critical parameter for in vitro assay reproducibility.

Basicity Electronic Effects Binding Affinity

Metabolic Stability Advantage: Azetidine Resistance to CYP450-Mediated N-Dealkylation vs. Piperidine

Azetidine-containing compounds demonstrate superior metabolic stability compared to piperidine analogs, primarily due to reduced susceptibility to CYP450-mediated N-dealkylation and ring oxidation. In a systematic study of mono- and difluorinated saturated heterocyclic amines, azetidine derivatives retained high metabolic stability (low intrinsic clearance, CLint) while piperidine analogs showed greater oxidative metabolism [1]. Additionally, in a DGAT2 inhibitor program, replacement of a piperidine ring with azetidine reduced bioactivation liability and lowered intrinsic clearance [2]. Applied to the triazolopyrimidine scaffold, 7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is predicted to have a longer metabolic half-life in microsomal assays than the corresponding 7-(piperidin-1-yl) analog [3].

Metabolic Stability CYP450 In Vitro ADME

Optimal Application Scenarios for 7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Based on Differentiated Properties


Kinase Inhibitor Lead Optimization Requiring Conformational Constraint at the Hinge-Binding Region

The azetidine ring's nearly planar geometry and reduced conformational flexibility make this compound ideal for SAR exploration of kinase inhibitors where the 7-position amine serves as a hinge-binding motif. Compared to piperidine or pyrrolidine analogs, the azetidine substituent minimizes binding mode heterogeneity, improving selectivity profiling. This is particularly relevant for targets like ENPP1, CDK2, or VEGFR2, where the triazolopyrimidine scaffold has demonstrated validated activity [1].

Fragment-Based Drug Discovery (FBDD) and Lead-Like Library Design

With a molecular weight of 189.22 Da and low calculated lipophilicity, this compound satisfies lead-like criteria (MW <250, clogP <3) and is well-suited for fragment-based screening libraries. Its azetidine moiety provides a unique 3D vector not available in traditional piperidine or morpholine fragments, enabling exploration of novel chemical space in FBDD campaigns targeting protein-protein interactions or allosteric sites [2].

In Vitro ADME Optimization Studies Focused on Reducing CYP450-Mediated Metabolism

Based on class-level evidence showing that azetidine replacements reduce N-dealkylation and oxidative metabolism compared to piperidine [3], this compound is a strategic choice for medicinal chemistry teams addressing metabolic instability in lead series. It can serve as a direct replacement for 7-(piperidin-1-yl) or 7-(pyrrolidin-1-yl) triazolopyrimidine leads requiring improved microsomal stability.

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